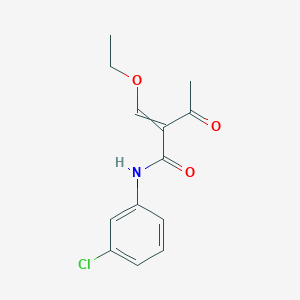
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Thione Group: This step might involve the use of sulfurizing agents.
Attachment of the Morpholinyl and Phenyl Groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to thiol using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the indene core or attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-1-thione, 2-phenyl-: Lacks the morpholinyl group.
1H-Indene-1-thione, 3-(4-piperidinyl)-2-phenyl-: Contains a piperidinyl group instead of morpholinyl.
1H-Indene-1-thione, 3-(4-morpholinyl)-2-methyl-: Has a methyl group instead of phenyl.
Propiedades
Número CAS |
60688-81-5 |
|---|---|
Fórmula molecular |
C19H17NOS |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-2-phenylindene-1-thione |
InChI |
InChI=1S/C19H17NOS/c22-19-16-9-5-4-8-15(16)18(20-10-12-21-13-11-20)17(19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Clave InChI |
XEASTWGSKMGZSP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)

![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)


